2-(2-fluorophenyl)-2-(1H-pyrazol-1-yl)ethan-1-amine hydrochloride
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Overview
Description
2-(2-fluorophenyl)-2-(1H-pyrazol-1-yl)ethan-1-amine hydrochloride is a synthetic organic compound that features a fluorinated phenyl group and a pyrazole ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluorophenyl)-2-(1H-pyrazol-1-yl)ethan-1-amine hydrochloride typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-diketone.
Introduction of the fluorophenyl group: This step involves the substitution of a hydrogen atom on the phenyl ring with a fluorine atom, often using a fluorinating agent.
Coupling of the pyrazole and fluorophenyl groups: This can be done through various coupling reactions, such as Suzuki or Heck coupling.
Formation of the hydrochloride salt: The final step involves the reaction of the amine with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.
Reduction: Reduction reactions could target the pyrazole ring or the fluorophenyl group, potentially leading to hydrogenated derivatives.
Substitution: The fluorine atom on the phenyl ring can be a site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules, particularly those with potential pharmaceutical applications.
Biology
In biological research, it might be used to study the effects of fluorinated phenyl and pyrazole-containing compounds on biological systems, including enzyme inhibition or receptor binding studies.
Medicine
Medicinally, compounds with similar structures are often investigated for their potential as therapeutic agents, particularly in the treatment of neurological disorders, inflammation, or cancer.
Industry
In industry, such compounds could be used in the development of new materials, agrochemicals, or as intermediates in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action for compounds like 2-(2-fluorophenyl)-2-(1H-pyrazol-1-yl)ethan-1-amine hydrochloride would depend on their specific biological targets. These could include:
Enzyme inhibition: The compound might inhibit specific enzymes by binding to their active sites.
Receptor modulation: It could act as an agonist or antagonist at various receptors, affecting signal transduction pathways.
DNA/RNA interaction: The compound might interact with nucleic acids, affecting gene expression or replication.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-chlorophenyl)-2-(1H-pyrazol-1-yl)ethan-1-amine hydrochloride
- 2-(2-bromophenyl)-2-(1H-pyrazol-1-yl)ethan-1-amine hydrochloride
- 2-(2-methylphenyl)-2-(1H-pyrazol-1-yl)ethan-1-amine hydrochloride
Uniqueness
The presence of the fluorine atom in 2-(2-fluorophenyl)-2-(1H-pyrazol-1-yl)ethan-1-amine hydrochloride can significantly affect its chemical properties, such as its lipophilicity, metabolic stability, and ability to form hydrogen bonds. These factors can make it more or less effective in its intended applications compared to similar compounds with different substituents.
Properties
IUPAC Name |
2-(2-fluorophenyl)-2-pyrazol-1-ylethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN3.ClH/c12-10-5-2-1-4-9(10)11(8-13)15-7-3-6-14-15;/h1-7,11H,8,13H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPXCAZIDDIGYHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(CN)N2C=CC=N2)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClFN3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.69 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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